

Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions

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Compound of Interest		
Compound Name:	N-Boc-N-bis(PEG2-acid)	
Cat. No.:	B8106092	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its popularity stems from its stability under a broad range of basic and nucleophilic conditions, while being readily removable under acidic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc and Cbz.[1] This document provides detailed protocols and comparative data for the deprotection of the Boc group using various acidic reagents.

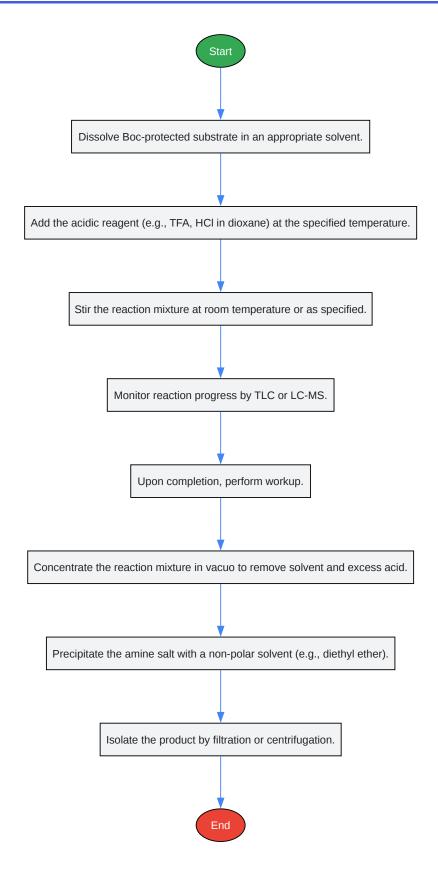
The acidic deprotection of a Boc-protected amine is a straightforward carbamate hydrolysis.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid.[3] This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The unstable carbamic acid then spontaneously decomposes, releasing carbon dioxide and the free amine. [3][4] The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[3][5] A potential side reaction involves the tert-butyl cation alkylating other nucleophiles; this can be mitigated by using scavengers like anisole or thioanisole.[6]

Mechanism of Acidic Boc Deprotection









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